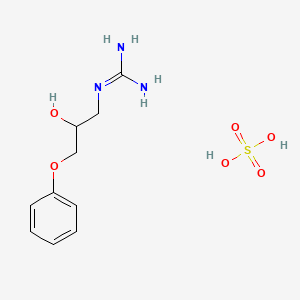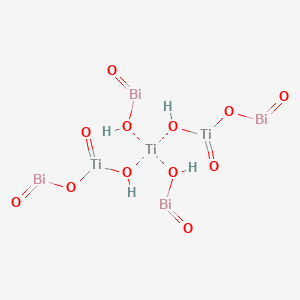
Benzoic acid, 4,4'-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a benzylidene-trioxohexahydropyrimidine core, further substituted with nitro groups and dipotassium salts. Its intricate structure allows for diverse chemical reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) typically involves multi-step organic reactions. One common method includes the condensation of benzoic acid derivatives with benzylidene-trioxohexahydropyrimidine under controlled conditions. The introduction of nitro groups is achieved through nitration reactions, often using nitric acid and sulfuric acid as reagents. The final step involves the neutralization of the compound with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Condensation Reaction: Mixing benzoic acid derivatives with benzylidene-trioxohexahydropyrimidine in a solvent like ethanol or methanol.
Nitration: Carefully adding nitric acid and sulfuric acid to introduce nitro groups.
Neutralization: Adding potassium hydroxide to form the dipotassium salt.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products
Amines: From reduction of nitro groups.
Quinones: From oxidation of the aromatic rings.
Halogenated Compounds: From electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymers.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The benzylidene-trioxohexahydropyrimidine core may interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4,4’-(2,1,3-benzothiadiazole-4,7-diyl)bis-: Similar structure but with a benzothiadiazole core.
4-Benzyloxybenzoic acid: Contains a benzyloxy group instead of the benzylidene-trioxohexahydropyrimidine core.
4,4’-(2,1,3-benzoselenadiazole-4,7-diyl)dibenzoic acid: Similar structure with a benzoselenadiazole core.
Uniqueness
The uniqueness of benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) lies in its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
78506-80-6 |
|---|---|
Molekularformel |
C25H12K2N4O11 |
Molekulargewicht |
622.6 g/mol |
IUPAC-Name |
dipotassium;4-[5-benzylidene-3-(4-carboxylato-3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-1-yl]-2-nitrobenzoate |
InChI |
InChI=1S/C25H14N4O11.2K/c30-21-18(10-13-4-2-1-3-5-13)22(31)27(15-7-9-17(24(34)35)20(12-15)29(39)40)25(36)26(21)14-6-8-16(23(32)33)19(11-14)28(37)38;;/h1-12H,(H,32,33)(H,34,35);;/q;2*+1/p-2 |
InChI-Schlüssel |
YZSMLVDTTQOPKP-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)[O-])[N+](=O)[O-])C4=CC(=C(C=C4)C(=O)[O-])[N+](=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)





![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)




